molecular formula C24H27FN4O3 B2418025 Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904456-61-7

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2418025
CAS No.: 904456-61-7
M. Wt: 438.503
InChI Key: RLDDOENZNMXSGH-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a tetrahydropyrimidine core, which is a common scaffold in many bioactive molecules, and is functionalized with a piperazine ring substituted with a fluorophenyl group, enhancing its pharmacological properties.

Properties

IUPAC Name

ethyl 6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c1-2-32-23(30)21-19(26-24(31)27-22(21)17-8-4-3-5-9-17)16-28-12-14-29(15-13-28)20-11-7-6-10-18(20)25/h3-11,22H,2,12-16H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDDOENZNMXSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the tetrahydropyrimidine ring.

    Functionalization with Piperazine: The tetrahydropyrimidine intermediate is then reacted with 1-(2-fluorophenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine moiety.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Hydroxyl derivatives of the tetrahydropyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing piperazine moieties, like ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit significant antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. Studies have shown that derivatives of this compound can enhance serotonin activity, suggesting a promising avenue for the treatment of depression and anxiety disorders .

Anticancer Properties

The compound's structure allows for interaction with various biological targets involved in cancer progression. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis . Further research is required to elucidate these mechanisms and evaluate the compound's efficacy in clinical settings.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable biological activity against various targets. For instance, it has been tested for its inhibitory effects on enzyme systems relevant to cancer metabolism and neurotransmitter reuptake .

Pharmacokinetic Profiles

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Early findings suggest favorable absorption characteristics and metabolic stability, which are critical for developing effective therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring and the tetrahydropyrimidine core can lead to significant changes in biological activity.

Substituent Effect on Activity
Fluorine on phenylIncreases receptor affinity
Alkyl groups on piperazineModulates lipophilicity and bioavailability
Carbonyl groupsEnhances interaction with target enzymes

Case Study 1: Antidepressant Efficacy

A study published in Molecular Pharmacology evaluated a series of piperazine derivatives similar to this compound for their antidepressant effects using animal models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups .

Case Study 2: Cancer Cell Line Testing

In a recent investigation documented in Cancer Research, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group enhances binding affinity and selectivity, while the tetrahydropyrimidine core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-chloro-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl-piperazine moiety, which imparts distinct pharmacological properties compared to other tetrahydropyrimidine derivatives. This structural feature enhances its potential as a therapeutic agent by improving receptor binding and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as C430-5414, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The molecular formula of C430-5414 is C27H33FN4O4, with a molecular weight of 496.58 g/mol. It features a complex structure that includes multiple functional groups contributing to its biological activity.

PropertyValue
Molecular Weight496.58 g/mol
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Rotatable Bonds9
logP3.608
Water Solubility (LogSw)-3.63
Acid Dissociation Constant (pKa)6.55

Biological Activity

C430-5414 has been included in various screening libraries due to its potential antiviral and antibacterial properties. The compound's activity is attributed to its ability to interact with specific biological targets.

Antiviral Activity

C430-5414 has shown promising results in antiviral assays. It has been included in an Antiviral Library containing over 67,000 compounds, indicating its potential efficacy against viral infections. The compound's mechanism may involve inhibiting viral replication through interference with viral enzymes or host cell pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of C430-5414 against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition at low concentrations.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy
    • A study conducted by researchers tested C430-5414 against multiple bacterial strains using the agar disc-diffusion method. The results indicated that the compound exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.0 μM to 5.0 μM depending on the strain tested.
  • Mechanistic Insights
    • Investigations into the mechanism of action revealed that C430-5414 may disrupt bacterial cell wall synthesis or inhibit protein synthesis through binding to ribosomal subunits. This was supported by molecular docking studies that suggested strong binding affinity to target proteins involved in these processes.
  • Toxicological Assessment
    • Toxicity studies indicated that C430-5414 has a favorable safety profile at therapeutic doses, making it a candidate for further development in drug formulation.

Q & A

Q. What are the common synthetic routes for this compound?

The compound is synthesized via a modified Biginelli reaction, a three-component condensation of an aldehyde (e.g., benzaldehyde), urea/thiourea, and a β-keto ester (e.g., ethyl acetoacetate). Post-cyclization functionalization introduces the 4-(2-fluorophenyl)piperazine group. Optimization involves Lewis acid catalysts (e.g., ZnCl₂ or Bi(NO₃)₃) and refluxing in ethanol to enhance yields (70–85%) . Purity is confirmed via HPLC (>95%) .

Q. How is structural characterization performed?

  • NMR : ¹H and ¹³C NMR identify substituent integration and stereochemistry (e.g., diastereotopic protons near the piperazine ring).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 438.18).
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) resolve bond angles (e.g., β = 114.443°) and intermolecular hydrogen bonds critical for stability .

Q. What preliminary biological screening methods are recommended?

  • In vitro assays : Receptor binding studies (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) using radioligand displacement.
  • Antimicrobial screening : Agar diffusion assays against S. aureus or E. coli (MIC values reported for analogs in ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How do fluorophenyl and piperazine substituents influence pharmacokinetics?

  • Fluorophenyl : Increases lipophilicity (logP ≈ 3.2) and metabolic stability by reducing CYP450-mediated oxidation.
  • Piperazine : Enhances blood-brain barrier permeability and modulates receptor affinity (e.g., σ-receptors). Molecular dynamics simulations show piperazine flexibility improves binding pocket accommodation .
  • ADMET : PAMPA assays predict intestinal absorption (>80%); hepatic microsomal stability tests (t₁/₂ > 60 min) guide dosage optimization .

Q. What crystallographic insights support structure-activity relationship (SAR) studies?

  • Crystal structures (e.g., ) reveal a boat conformation in the tetrahydropyrimidine ring, with the 2-fluorophenyl group adopting a para-axial orientation.
  • Hydrogen bonds between N-H (piperazine) and carbonyl oxygen (C=O) stabilize the active conformation. These interactions correlate with enhanced in vitro potency (IC₅₀ < 10 µM in kinase inhibition assays) .

Q. How are regioselectivity challenges addressed during synthesis?

  • Electronic effects : Electron-withdrawing groups (e.g., -F) on the aldehyde direct cyclization to the para-position.
  • Steric control : Bulky substituents on thiourea (e.g., 3-amino-5-methylisoxazole in ) favor 1,3-diazepine formation.
  • DFT calculations : Predict transition-state energies to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. What analytical methods resolve data contradictions in biological activity?

  • Dose-response curves : Replicate experiments (n ≥ 3) with statistical validation (ANOVA, p < 0.05) to confirm IC₅₀ reproducibility.
  • Off-target profiling : Broad-panel receptor screening (e.g., 100+ targets) identifies confounding interactions (e.g., histamine H₁ antagonism in ).
  • Metabolite identification : LC-MS/MS detects active metabolites (e.g., hydrolyzed carboxylate derivatives) that may skew results .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

ParameterValue
Space groupP21/c
Unit cell (a, b, c)12.6876 Å, 7.3073 Å, 19.9547 Å
β angle114.443°
Z4
R factor0.051

Table 2 : Synthetic Optimization (from )

CatalystYield (%)Purity (%)
HCl (1M)6590
ZnCl₂8295
Bi(NO₃)₃8897

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